Sodium hydrogen ferric dtpa

Description

Contextualizing Sodium Hydrogen Ferric DTPA within Contemporary Coordination Chemistry Research

This compound, a metal chelate, holds a significant position in modern coordination chemistry. The core of this compound is the diethylenetriaminepentaacetic acid (DTPA) ligand, an aminopolycarboxylic acid that can be envisioned as an expanded version of the more widely known EDTA. wikipedia.org The DTPA molecule possesses a diethylenetriamine (B155796) backbone with five carboxymethyl groups, making the conjugate base, DTPA⁵⁻, a potentially octadentate ligand. wikipedia.org This structure allows it to form highly stable complexes with metal ions, a process known as chelation. patsnap.comnewalliance.co.in The formation constants for its complexes are approximately 100 times greater than those for EDTA. wikipedia.org

The synthesis of this compound typically involves the reaction of diethylenetriaminepentaacetic acid with ferric chloride and sodium hydroxide (B78521) in an aqueous solution under controlled pH conditions. Industrially, this process is scaled up in reactors with precise stoichiometric ratios and continuous stirring to ensure the complete formation of the desired complex. edta-chelate.com The resulting compound is a yellow to yellowish-brown crystalline powder that is soluble in water. newalliance.co.inedta-chelate.comchembk.com

The coordination chemistry of the Fe(III)-DTPA complex is central to its function. As a chelating agent, DTPA envelops a metal ion, forming up to eight bonds. wikipedia.org In its complex with ferric iron (Fe³⁺), DTPA acts as a multidentate ligand, effectively sequestering the metal ion and preventing it from engaging in undesirable precipitation reactions, such as the formation of ferric hydroxide at higher pH levels. patsnap.comoup.com This stability is crucial for its applications. The complex's ability to remain stable across a moderate pH range (pH 4-7) is a key characteristic, surpassing the stability of Fe-EDTA in similar conditions. sxzorui.com

Interdisciplinary Significance of Ferric DTPA Studies across Environmental and Agricultural Sciences

The robust nature of the this compound complex underpins its importance in various scientific and industrial fields, most notably in environmental and agricultural sciences.

In environmental science , the focus is often on the behavior and fate of chelating agents in aquatic systems. While DTPA itself is persistent against biodegradation, its ferric complex (Fe(III)DTPA) is highly susceptible to photochemical degradation. nih.govnih.gov Studies have shown that in the presence of sunlight, particularly in humic lake water, Fe(III)DTPA has a photochemical half-life of less than an hour. nih.gov This degradation process, however, does not lead to complete mineralization of the compound but results in various degradation products, including diethylenetriaminetetraacetic acid and ethylenediaminetriacetic acid. nih.gov The presence of DTPA in industrial wastewater and its potential to mobilize heavy metals from sediments are areas of ongoing environmental research. nih.govdiva-portal.org

In agricultural sciences , this compound is primarily utilized as a micronutrient fertilizer to combat iron deficiency, or chlorosis, in plants. newalliance.co.in Iron is a vital microelement for plant growth, essential for chlorophyll (B73375) formation and cellular respiration. newalliance.co.in In alkaline soils (pH > 7), iron becomes less available to plants due to the formation of insoluble ferric oxides and hydroxides. ashs.org By chelating the iron, this compound maintains its solubility and bioavailability to plants, even in soilless media or high-pH soils. wikipedia.orgashs.orgmade-in-china.com It is effective for both soil and foliar application and is compatible with various fertilizer and pesticide formulations. sxzorui.commade-in-china.com Research has demonstrated that Fe-DTPA can produce high-quality crops, such as lettuce, across different seasons by ensuring adequate iron uptake. alaska.edu The effectiveness of Fe-DTPA is particularly noted in preventing iron chlorosis in sensitive species grown in high-pH soilless media. ashs.org The DTPA soil test was specifically developed to assess the availability of micronutrients like iron in neutral to calcareous soils. tandfonline.commdpi.com

Detailed Research Findings

Recent studies have provided detailed insights into the physicochemical properties and practical applications of this compound.

Physicochemical Properties

The compound is characterized as a yellow to yellowish-brown powder. chembk.commade-in-china.com It is readily soluble in water, with a solubility of 113 g/L at 30°C and 150 g/L at 20°C reported in different sources. chembk.commade-in-china.com The pH of a 1% aqueous solution typically falls within the acidic range of 2.0 to 4.0. sxzorui.comredox.commade-in-china.com

Below is an interactive table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉FeN₃NaO₁₀ | chembk.com |

| Molecular Weight | 468.15 g/mol | edta-chelate.comchembk.com |

| Appearance | Yellow to yellowish-brown powder | edta-chelate.comchembk.commade-in-china.com |

| Solubility in Water | 113 g/L (30°C), 150 g/L (20°C) | chembk.commade-in-china.com |

| pH (1% solution) | 2.0 - 4.0 | sxzorui.comredox.commade-in-china.com |

| Fe content | ~11.0% | newalliance.co.insxzorui.com |

Application-Related Research

In agriculture, the stability of the Fe-DTPA chelate is pH-dependent. It is most effective in a pH range up to 7.5, making it a suitable choice for moderately alkaline conditions. sxzorui.comashs.org For comparison, Fe-EDTA is stable up to a pH of about 6.5, while Fe-EDDHA remains stable up to pH 9. ashs.org A study on Calibrachoa and soybean grown in high-pH soilless media found that while all three chelates prevented chlorosis at pH up to 6.5, only Fe-EDDHA was effective above pH 7.2 for Calibrachoa. ashs.org However, Fe-DTPA was found to be superior to Fe-EDTA in these higher pH conditions. ashs.org Another study focusing on sub-arctic horticulture demonstrated that Fe-DTPA consistently produced high-quality romaine lettuce crops throughout the year compared to ferrous sulfate (B86663) and ferric citrate. alaska.edu

The environmental fate of Fe-DTPA is largely dictated by photodegradation. Research indicates that the Fe(III)DTPA complex is photolabile, breaking down in the presence of sunlight. nih.gov While DTPA itself shows limited biodegradability, its degradation is faster than EDTA under environmental conditions, partly due to photolysis. nih.govresearchgate.net

The table below provides an overview of research findings related to the application of this compound.

| Research Area | Key Findings | Source(s) |

| Agricultural Efficacy | Effective in preventing iron chlorosis in plants grown in moderately alkaline (up to pH 7.5) soilless media and soil. | sxzorui.comashs.org |

| Comparative Crop Studies | Produced higher quality romaine lettuce crops across seasons compared to FeSO₄·7H₂O and Ferric Citrate. | alaska.edu |

| Environmental Fate | Fe(III)DTPA is photolabile, degrading in sunlight with a short half-life in surface waters. | nih.gov |

| Biodegradability | DTPA is generally persistent toward biodegradation, though it degrades faster than EDTA in the environment, largely due to photodegradation. | nih.govresearchgate.net |

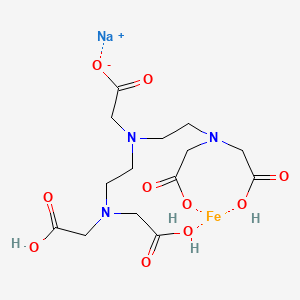

Structure

2D Structure

Properties

CAS No. |

12389-75-2 |

|---|---|

Molecular Formula |

C14H19FeN3NaO10+3 |

Molecular Weight |

468.15 g/mol |

IUPAC Name |

sodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;iron(6+) |

InChI |

InChI=1S/C14H23N3O10.Fe.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;/q;+6;+1/p-4 |

InChI Key |

UDEONADEAJJCCV-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)[O-].[Na+].[Fe] |

Canonical SMILES |

[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+6] |

Other CAS No. |

12389-75-2 |

physical_description |

Dry Powder, Liquid; Dry Powder; Other Solid; NKRA; Pellets or Large Crystals |

Origin of Product |

United States |

Fundamental Coordination Chemistry and Mechanistic Investigations of Fe Iii Dtpa Systems

Elucidation of Ligand-Metal Ion Interactions and Binding Modes in Fe(III)-DTPA Complexes

The ferric iron (Fe(III)) complex with diethylenetriaminepentaacetic acid (DTPA) demonstrates a highly stable and well-defined coordination structure. DTPA is an octadentate ligand, meaning it has eight potential donor atoms available to bind to a metal ion: three nitrogen atoms and five carboxylate oxygen atoms. researchgate.net In the Fe(III)-DTPA complex, the central iron atom is effectively encapsulated by the ligand.

Structural studies, including X-ray diffraction analysis of crystals of Na₂[FeDTPA]·2H₂O, reveal that the iron atom is coordinated by seven of these donor atoms. wisc.edu The binding involves the three amino nitrogens and four of the carboxylate oxygens. wisc.edu This coordination geometry is described as a pentagonal bipyramid. wisc.edu The extensive chelation results in the central Fe(III) ion being almost completely shielded by the coordinating atoms of the DTPA molecule. wisc.edu This steric hindrance prevents the coordination of additional water (H₂O) or hydroxide (B78521) (OH⁻) molecules directly to the iron center, a key factor contributing to the high stability of the complex. wisc.edu

The interaction between the Fe(III) ion and the DTPA ligand is characterized by specific bond lengths. The Fe-O bond lengths typically range from 1.94 to 2.05 Å, while the Fe-N bond lengths are slightly longer, varying between 2.32 and 2.42 Å. wisc.edu The symmetry and near-perfect coordination of the Fe(III) center by the ligand are crucial to the chelate's stability. wisc.edu

| Parameter | Description | Source |

|---|---|---|

| Coordination Number | 7 | wisc.edu |

| Geometry | Pentagonal Bipyramid | wisc.edu |

| Coordinating Atoms | 3 Amino Nitrogens, 4 Carboxylate Oxygens | wisc.edu |

| Fe-O Bond Lengths | 1.94 - 2.05 Å | wisc.edu |

| Fe-N Bond Lengths | 2.32 - 2.42 Å | wisc.edu |

| Inner-Sphere Water | No coordinated water molecule | wisc.eduresearchgate.net |

Solution Equilibria and Speciation Dynamics of Fe(III)-DTPA Complexes

The stability of the Fe(III)-DTPA complex is highly dependent on the pH of the aqueous solution. The complex exhibits remarkable stability over a broad pH range, which is a primary reason for its utility in various applications. usda.gov Generally, Fe-DTPA is considered stable and effective in maintaining iron solubility in a pH range of 4.0 to 7.5. usda.govresearchgate.net

At acidic pH values (below 4.0), protonation of the carboxylate groups of the DTPA ligand can occur, which may lead to a decrease in the complex's stability. In acidic conditions (pH < 2.3), protonated species such as MHZ²⁻ can form. researchgate.netresearchgate.net Conversely, at high pH values (above 7.5), the Fe(III) ion is prone to hydrolysis, forming insoluble iron hydroxides. The strong chelation by DTPA significantly inhibits this hydrolysis, but its effectiveness diminishes as the pH rises further. researchgate.net For instance, Fe-DTPA can bind iron effectively up to a pH of approximately 7.5, whereas other chelates like Fe-EDTA are only stable up to pH 6.5. researchgate.net The high thermodynamic stability constant (log K_ML) for Fe(III)-DTPA, reported to be around 27.3, underscores its ability to keep iron in solution. mdpi.com

The speciation of the complex also changes with pH. In acidic solutions, protonated forms of the complex can exist, while in the neutral to slightly alkaline range, the fully deprotonated [Fe(DTPA)]²⁻ complex is the predominant species. acs.org The kinetic studies on the reaction between hydrogen peroxide and [Fe(DTPA)]²⁻ show an inverse order dependence on the hydrogen ion concentration, indicating that the reaction rate is influenced by the pH of the medium. tsijournals.com

| Iron Chelate | Effective pH Range for Stability | Source |

|---|---|---|

| Fe-EDTA | 4.0 - 6.5 | usda.govresearchgate.net |

| Fe-DTPA | 4.0 - 7.5 | usda.govresearchgate.net |

| Fe-EDDHA | 4.0 - 9.0 | usda.govresearchgate.net |

The high stability of the Fe(III)-DTPA complex is further illustrated by competitive chelation studies. DTPA forms stronger chelates with transition metals like iron compared to similar ligands such as EDTA. wisc.edu The thermodynamic stability constant (log K_ML) of Fe(III)-DTPA (log K_ML = 27.3) is significantly higher than that of Gd(III)-DTPA (log K_ML = 22.5), indicating a much stronger binding affinity for Fe(III). mdpi.com

In competitive environments, the ability of DTPA to retain Fe(III) depends on the concentration and binding affinity of competing metal ions and ligands. Studies involving the reaction of iron(III) with a pre-formed chromium(III)-DTPA complex have shown that in an acidic medium with excess ligand, Fe(III) can coordinate with an iminodiacetic group of the DTPA, demonstrating the complex equilibria that can occur. researchgate.net

Furthermore, competitive binding studies with biological molecules are crucial for understanding the in vivo behavior of these complexes. For example, transferrin is a protein with a very high affinity for ferric ions, with effective stability constants at pH 7.4 of log K = 22.8 and 21.5 for its two iron-binding sites. nih.gov While the thermodynamic stability of Fe(III)-DTPA is higher, kinetic factors play a significant role, and under certain conditions, slow transchelation of iron from DTPA to proteins like transferrin can occur. nih.gov

Redox Chemistry and Electron Transfer Mechanisms Involving Fe(III)-DTPA

The iron ion complexed with DTPA can readily cycle between its ferric (Fe³⁺) and ferrous (Fe²⁺) oxidation states. flinnprep.com This redox cycling is a fundamental aspect of its chemistry. The reduction of Fe(III)-DTPA to Fe(II)-DTPA can be achieved by common biological reductants. researchgate.net The redox potential for the Fe(III)/Fe(II) couple is significantly influenced by the chelating ligand. thaiscience.info For the DTPA complex, the potential for the iron (III/II) couple is approximately +0.22 V. researchgate.net

The structure of the complex plays a key role in its redox behavior. The Fe(III)-DTPA complex lacks a coordinated water molecule, which is believed to be a requirement for the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). researchgate.net The oxidation of the ferrous chelate, Fe(II)-DTPA, by hydroxyl radicals has been shown to produce the ferric chelate, Fe(III)-DTPA. nih.gov Conversely, reducing radicals can effectively reduce Fe(III)-DTPA back to the ferrous state. nih.gov This cycling between ferrous and ferric states is central to the role of Fe-DTPA systems in various chemical and biological processes. scu.edu.au

Fe-DTPA complexes are actively studied for their involvement in reactions generating and scavenging reactive oxygen species (ROS). The reaction between Fe(II) and hydrogen peroxide, known as the Fenton reaction, is a significant source of highly reactive hydroxyl radicals (•OH). scu.edu.aufrontiersin.org Research indicates that for hydroxyl radical production to occur at circumneutral pH, the Fe(II) must be complexed by a ligand like DTPA. scu.edu.aufrontiersin.org Studies have confirmed that for L = DTPA, the hydroxyl radical is the sole product of the reaction between the Fe(II)L complex and H₂O₂. scu.edu.aufrontiersin.org

While the Fe(II)-DTPA complex participates in the generation of hydroxyl radicals, the Fe(III)-DTPA complex can act as a scavenger or trapper of certain radicals. nih.gov For example, in solutions containing both ferrous and ferric chelates, hydroxyl radicals are "trapped" by Fe(III)DTPA²⁻, which reduces the net production of the ferric complex. nih.gov Additionally, DTPA itself is a metal chelator that can inhibit ROS generation by sequestering metal ions that catalyze these reactions. nih.gov The Fe(III)-DTPA complex has also been investigated for its ability to scavenge other radicals, such as nitric oxide (NO). researchgate.net

Table of Compounds Mentioned

| Compound Name | Abbreviation / Formula |

|---|---|

| Sodium hydrogen ferric dtpa | Na₂[FeDTPA] |

| Diethylenetriaminepentaacetic acid | DTPA |

| Ethylenediaminetetraacetic acid | EDTA |

| Ethylenediaminedi-o-hydroxyphenylacetic acid | EDDHA |

| Hydrogen Peroxide | H₂O₂ |

| Hydroxyl Radical | •OH |

| Nitric Oxide | NO |

| Water | H₂O |

| Hydroxide | OH⁻ |

Theoretical and Computational Modeling of Fe(III)-DTPA Complexes

Theoretical and computational chemistry offers powerful tools to investigate the intricacies of metal-ligand interactions at an atomic level. For the Fe(III)-DTPA system, these methods provide insights into the complex's structure, stability, and dynamic behavior in solution, complementing experimental findings.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the geometric and electronic structures of metal complexes. These calculations can predict bond lengths, bond angles, and, crucially, the binding energies between the metal ion and the ligand, which is a key indicator of complex stability.

DFT studies on various Fe(III) complexes have shown that the choice of functional and basis set is critical for accurately predicting properties like spin-state energy gaps and redox potentials. For Fe(III)-DTPA, DFT calculations would typically involve geometry optimization to find the lowest energy conformation of the complex. In this process, the spatial arrangement of the atoms is adjusted until a stable structure is reached. The optimized structure provides detailed information on the coordination of the iron center, including the bond lengths between the Fe(III) ion and the donor atoms of the DTPA ligand (three nitrogen atoms and five carboxylate oxygen atoms).

The binding energy represents the energy released upon the formation of the complex from its constituent metal ion and ligand. A more negative binding energy indicates a more stable complex. Calculations for DTPA with various metal ions have been performed, showing a strong affinity of the DTPA ligand for trivalent cations like Fe(III). The high stability of the Fe(III)-DTPA complex is a result of the octadentate nature of the DTPA ligand, which can wrap around the metal ion, satisfying its coordination requirements and leading to a significant chelate effect.

| Parameter | Calculated Value | Methodology | Reference |

|---|---|---|---|

| Fe-O (carboxylate) Bond Length | ~2.0 Å | DFT | |

| Fe-N (amine) Bond Length | ~2.2 Å | DFT | |

| Coordination Number | 7 or 8 | DFT | |

| Binding Energy | Highly Exergonic | DFT |

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For the Fe(III)-DTPA complex, MD simulations in an explicit aqueous solvent can reveal how the complex interacts with water molecules, its conformational flexibility, and the stability of the coordination sphere in a solution environment.

These simulations model the complex and a large number of water molecules in a simulation box, applying classical mechanics to track the trajectory of each particle. A key output of MD simulations is the radial distribution function (RDF), g(r), which describes the probability of finding a particle at a certain distance from a reference particle. For Fe(III)-DTPA in water, the RDFs for Fe-O(water) and Fe-N(DTPA)/Fe-O(DTPA) can be calculated. The Fe-O(water) RDF would reveal the structure of the first and second solvation shells around the complex, showing how water molecules are organized around the chelated iron.

A recent MD simulation study investigated the interaction of DTPA with iron sulfide (B99878) (FeS) in an aqueous environment. This study highlighted the strong interaction between the carbonyl groups of DTPA and the iron ions. The simulations showed that DTPA molecules effectively chelate the iron ions, driven by the favorable intermolecular interactions between the DTPA functional groups and the metal center. The RDF analysis indicated a significant interaction at a radial distance of 2.25 Å between the carbonyl group of DTPA and Fe(II) ions.

| Parameter | Observation from Simulation | Significance | Reference |

|---|---|---|---|

| Fe-O(DTPA carbonyl) RDF Peak | ~2.25 Å | Indicates strong, direct coordination of carboxylate groups. | |

| First Solvation Shell (Fe-O water) | Structured water molecules around the complex. | Shows how the complex interacts with the solvent. | |

| Ligand Conformation | Flexible, with arms adapting to the metal center. | Contributes to the stability and kinetic inertness of the complex. |

Advanced Spectroscopic Characterization of Coordination Environments in Fe(III)-DTPA Systems

Advanced spectroscopic techniques are essential for probing the coordination environment of the iron center in the Fe(III)-DTPA complex. Methods such as Mössbauer spectroscopy, X-ray Absorption Spectroscopy (XAS), and Electron Paramagnetic Resonance (EPR) spectroscopy provide detailed information on the oxidation state, spin state, and local structure of the Fe(III) ion.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that is highly sensitive to the electronic environment of iron nuclei. The primary parameters obtained from a ⁵⁷Fe Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is dependent on the s-electron density at the nucleus and is indicative of the oxidation and spin state of the iron. For high-spin Fe(III) complexes, isomer shifts typically fall in the range of +0.2 to +0.6 mm/s (relative to α-iron at room temperature).

Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical electric field gradient at the nucleus. A non-zero ΔE_Q indicates a distorted coordination geometry around the iron atom. For a high-spin Fe(III) ion (with a spherically symmetric d⁵ electron configuration), any observed quadrupole splitting is due to asymmetries in the ligand field. Given the asymmetric nature of the octadentate DTPA ligand, a significant quadrupole splitting would be expected for the Fe(III)-DTPA complex.

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for determining the local geometric and electronic structure around a specific element. The Fe K-edge XAS spectrum is divided into the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions.

The XANES region, including the pre-edge features and the absorption edge, is sensitive to the oxidation state and coordination geometry of the iron atom. The energy of the absorption edge shifts to higher values with increasing oxidation state. The pre-edge features, which arise from 1s to 3d transitions, are weak for centrosymmetric geometries but gain intensity for distorted octahedral and tetrahedral environments. Analysis of the pre-edge peak intensity and position can thus provide information on the coordination number and symmetry of the Fe(III) center in the DTPA complex.

The EXAFS region contains information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing iron atom. By analyzing the oscillations in the EXAFS spectrum, it is possible to determine the Fe-O and Fe-N bond lengths with high precision. While specific EXAFS data for Fe(III)-DTPA is not widely published, studies on similar complexes confirm the ability of this technique to accurately measure these distances.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects species with unpaired electrons, making it highly suitable for studying paramagnetic high-spin Fe(III) (S=5/2) complexes. The EPR spectrum of a high-spin Fe(III) complex is characterized by its g-values, which depend on the symmetry of the ligand field around the iron ion.

Synthetic Chemistry Approaches and Ligand Modification Research for Ferric Dtpa

Development of Refined Synthetic Pathways for Sodium Hydrogen Ferric DTPA

The industrial production of this compound and related salts has evolved to ensure efficiency and product stability. The foundational ligand, DTPA, is a synthetic amino acid that serves as a powerful sequestering agent. edta-chelate.com It effectively binds metallic cations, forming stable, water-soluble complexes. nbinno.compatsnap.com

Historically, DTPA was prepared through the reaction of Diethylene Triamine (DETA) with Monochloroacetic acid. edta-chelate.com Modern industrial-scale synthesis, however, typically utilizes a process involving Diethylene Triamine (DETA), Formaldehyde, and Sodium cyanide. edta-chelate.com In this method, the sodium salt of DTPA is formed initially, which can then be chelated with an iron source. edta-chelate.com

Specific pathways for producing the ferric chelate include:

Reaction with Ferrous Salts: A common method involves first treating a ferrous (Fe²⁺) salt with DTPA. The resulting ferrous chelate is then oxidized, often using air, to form the more stable ferric (Fe³⁺) chelate. fengchengroup.comgoogle.com

Reaction with Iron Hydroxide (B78521): Another approach involves the direct reaction of DTPA with iron hydroxide. The mixture is heated to facilitate the chelation process, yielding the final product. fengchengroup.com

A patented method for synthesizing the DTPA penta-sodium salt, a precursor for the ferric complex, details a process designed to improve yield and reaction stability. This pathway involves the controlled, temperature-specific addition of sodium hydroxide to a solution of chloroacetic acid and diethylenetriamine (B155796), followed by pH adjustment and filtration. patsnap.comgoogle.com This refinement in the synthesis of the DTPA salt itself is crucial for the subsequent production of a high-purity ferric chelate. The final product, this compound, typically appears as a yellow to yellowish-brown crystalline powder that is soluble in water. edta-chelate.com

| Synthetic Pathway | Key Reactants | Process Description | Reference |

|---|---|---|---|

| Modern DTPA Salt Synthesis | Diethylene Triamine (DETA), Formaldehyde, Sodium Cyanide | Forms the sodium salt of DTPA as a precursor, which is then available for chelation. | edta-chelate.com |

| Controlled Chloroacetic Acid Method | Chloroacetic Acid, Diethylenetriamine, Sodium Hydroxide | A refined process for creating DTPA-penta-sodium salt with improved yield and stability through controlled temperature and reactant addition. | patsnap.comgoogle.com |

| Chelation via Ferrous Salt | DTPA, Ferrous (Fe²⁺) Salt, Oxidizing Agent (e.g., air) | DTPA chelates the ferrous ion, which is subsequently oxidized to the more stable ferric state. | fengchengroup.comgoogle.com |

| Chelation via Iron Hydroxide | DTPA, Iron Hydroxide | Direct reaction between the chelating agent and iron hydroxide, facilitated by heating. | fengchengroup.com |

Rational Design and Synthesis of DTPA Analogs for Specific Research Objectives

The rational design of DTPA analogs involves modifying its core structure to create new molecules with enhanced or specialized functions. These modifications are driven by the need for improved performance in fields ranging from medicine to environmental science.

The chelation efficacy of DTPA is a direct result of its molecular structure. Comprising a diethylenetriamine backbone with five carboxymethyl groups, the fully deprotonated DTPA ligand can act as an octadentate ligand, offering up to eight coordination sites (five carboxylate oxygens and three amino nitrogens) to a metal ion. biomers.net This allows it to form highly stable complexes by effectively "wrapping around" a metal cation, isolating it from the surrounding environment. patsnap.comwisc.edu

Research into structural modifications aims to fine-tune these chelation properties:

Selectivity for Metal Ions: While DTPA is a strong chelator for many metals, its effectiveness can be size-dependent. It is highly effective for transition metals like iron but can be less suitable for very large radiometals, which has spurred the development of larger macrocyclic chelators for such applications. biomers.netnih.gov

Bifunctional Chelating Agents (BCAs): A significant area of research involves synthesizing DTPA derivatives that can be covalently attached to larger molecules like peptides or antibodies. nih.gov For example, a monoreactive DTPA derivative, with four of its five carboxyl groups protected, can be synthesized to ensure it couples to a peptide at a specific site. nih.gov This creates a bifunctional molecule capable of both chelating a metal ion and targeting specific biological sites.

Triggered Activity: Advanced molecular design has led to the synthesis of "smart" DTPA analogs. In one study, a DTPA moiety was conjugated to a planar catechin, a known antioxidant. mdpi.com The resulting molecule, PCat-DTPA, exhibited low antioxidant activity on its own. However, upon chelating a ferric iron (Fe³⁺) ion, its molecular structure was altered in a way that "switched on" its potent antioxidant capabilities. mdpi.com This demonstrates a sophisticated approach where the chelation event itself is used to trigger a secondary function.

| Structural Feature | Chelation Property | Example of Rational Design | Reference |

|---|---|---|---|

| Octadentate potential (3 N, 5 O donors) | Forms highly stable, encompassing complexes with many metal ions. | The core structure is retained for its strong, general-purpose chelation capabilities. | biomers.netwisc.edu |

| Flexible Backbone | Adapts to coordinate with various metal ions, but shows preference based on ionic radius. | Development of larger, more rigid macrocyclic chelators (e.g., macropa) for very large radiometals where DTPA is less effective. | nih.gov |

| Multiple Carboxylic Acid Groups | Provides multiple points for chemical modification. | Synthesis of monoreactive DTPA by protecting four carboxyl groups, allowing the fifth to selectively bind to a target molecule. | nih.gov |

| Proximity to Functional Molecules | Chelation can induce conformational changes that alter the activity of a conjugated molecule. | Synthesis of PCat-DTPA, where Fe³⁺ chelation activates the antioxidant function of the attached catechin molecule. | mdpi.com |

The versatility of DTPA's chemistry allows for the synthesis of derivatives tailored for environmental and agricultural research, primarily for metal management and analysis.

Environmental Research Probes: DTPA's strong affinity for heavy metals makes it a valuable tool for environmental remediation. nbinno.comnih.gov Research has focused on creating DTPA-based materials that can efficiently extract toxic metals from contaminated soil and water. A notable example is the synthesis of DTPA-functionalized nanoparticles. In one study, silica-coated maghemite (a form of iron oxide) nanoparticles were functionalized with DTPA. nih.gov This process creates a probe with a magnetic core, allowing for easy separation from a solution, and a surface coated with DTPA to capture target metals. These nanoparticles proved highly efficient at extracting potentially toxic metals like cadmium (Cd), cobalt (Co), and copper (Cu) from complex aqueous solutions, including leachates from contaminated soils. nih.gov Such derivatives serve as powerful probes for studying and implementing soil and water detoxification strategies.

Plant and Soil Research Probes: In agriculture, iron availability is critical for plant health, and Fe-DTPA is widely used as a micronutrient fertilizer to prevent iron deficiency, particularly in alkaline soils where iron solubility is low. thinkdochemicals.comkeyplex.com The DTPA chelate keeps the iron in a soluble, bioavailable form for plant uptake. keyplex.comlmiab.com

Beyond its role as a fertilizer, DTPA has been incorporated into sophisticated analytical probes for soil science. Researchers developed and evaluated the Ammonium Bicarbonate-DTPA (AB-DTPA) extractant as a tool for simultaneous soil testing. peerjournals.netijcmas.com This solution is designed to extract multiple key nutrients—including phosphorus, potassium, and micronutrients like iron, manganese, zinc, and copper—from a soil sample in a single procedure. ijcmas.com The DTPA component is crucial for chelating the metal cations, while the ammonium bicarbonate helps to extract anions and maintain a stable pH. ijcmas.com This multi-nutrient extractant serves as an essential probe in soil testing laboratories for providing comprehensive fertilizer recommendations and advancing research on soil nutrient dynamics. peerjournals.netijcmas.com

| Derivative/Probe | Research Objective | Synthesis/Composition Principle | Key Findings/Application | Reference |

|---|---|---|---|---|

| DTPA-Functionalized Maghemite Nanoparticles | Environmental Remediation | DTPA is chemically attached to the surface of silica-coated magnetic nanoparticles. | Efficiently extracts heavy metals (Cd, Co, Cu) from contaminated soil leachates; magnetic core allows for easy removal. | nih.gov |

| Ammonium Bicarbonate-DTPA (AB-DTPA) Extractant | Plant & Soil Science | An aqueous solution of 1 M Ammonium Bicarbonate and 0.005 M DTPA, adjusted to pH 7.6. | Allows for the simultaneous extraction and measurement of multiple plant-available nutrients (P, K, Fe, Mn, Zn, Cu) from soil samples. | peerjournals.netijcmas.com |

Environmental Chemistry Research on the Fate and Transformations of Fe Iii Dtpa Chelates

Environmental Persistence and Degradation Pathways of Fe(III)-DTPA

The environmental persistence of Fe(III)-DTPA is a tale of two distinct degradation pathways: rapid photochemical breakdown and staunch resistance to microbial action. While the molecule is highly susceptible to degradation by light, it remains largely intact in microbial environments.

Photochemical Degradation Mechanisms and Kinetics

The ferric chelate of Diethylenetriaminepentaacetic acid (Fe(III)-DTPA) is highly susceptible to photochemical degradation. Research demonstrates that irradiation of solutions containing Fe(III)-DTPA leads to the loss of the Fe-chelate and soluble iron, resulting in the formation of an iron-based precipitate and an increase in solution pH usda.gov. This process is primarily driven by absorption in the blue and ultraviolet regions of the light spectrum; filtering out these wavelengths can prevent photodegradation usda.govresearchgate.net.

The degradation follows first-order reaction kinetics, with the rate being significantly more influenced by irradiance intensity than by temperature usda.gov. In humic lake water during summer conditions, Fe(III)-DTPA has been shown to be very photolabile, with a photochemical half-life of less than one hour nih.gov. Under severe sunlight conditions, the half-life of Fe-DTPA has been reported to be as short as eleven minutes researchgate.net.

The degradation mechanism involves a sequential loss of carboxyl groups, leading to a series of amine residue by-products usda.gov. This process does not result in complete mineralization of the compound nih.gov. Instead, a cascade of degradation products is formed, including diethylenetriaminetetraacetic acid, diethylenetriaminetriacetic acid, ethylenediaminetriacetic acid, N,N'- and/or N,N-ethylenediaminediacetic acid, iminodiacetate, ethylenediaminemonoacetic acid, and glycine (B1666218) nih.gov. These by-products, which are amine residues, are still capable of chelating iron usda.gov.

Table 1: Factors Influencing Fe(III)-DTPA Photodegradation

| Factor | Effect on Degradation Rate | Key Findings | Source |

|---|---|---|---|

| Irradiance | Increases rate | Has a greater effect on the degradation rate than temperature. | usda.govresearchgate.net |

| Wavelength | Dependent on Blue/UV light | Absorption in the blue and UV regions drives the reaction. Removal of these wavelengths eliminates degradation. | usda.govresearchgate.net |

| Temperature | Increases rate | Has a lesser effect on the degradation rate compared to irradiance. | usda.govresearchgate.net |

| pH | Increases during degradation | The photodegradation process results in a rise in the solution's pH. | usda.govresearchgate.net |

| Reaction Order | First-Order | The disappearance of soluble Fe over time follows a first-order reaction model. | usda.gov |

Microbial Degradation Studies and Biotransformation Pathways

In stark contrast to its photochemical lability, Fe(III)-DTPA exhibits significant resistance to microbial degradation. Studies have confirmed that DTPA is persistent toward biodegradation nih.govresearchgate.net. Biodegradability tests, including CO2 evolution and manometric respirometry tests, have shown that the metabolic activity (carbon dioxide evolution and oxygen uptake) in the presence of both iron-free DTPA and Fe(III)-DTPA was lower than that of the inoculum blank, indicating a lack of microbial consumption nih.gov.

Further research has corroborated that both uncomplexed DTPA and its Fe(III) chelate are non-biodegradable researchgate.net. The compound is very resistant to biodegradation, a characteristic that becomes particularly relevant in soil environments where the absence of light prevents photodegradation researchgate.net. While some studies have noted that DTPA is biostable to some extent, particularly with unacclimated activated sludge cultures, no microorganisms have been reported that can utilize DTPA as a sole source of carbon and energy researchgate.netnih.gov. A slight inhibitory effect on the biodegradation of other substances, like sodium benzoate, has been observed when DTPA is present as a free acid nih.gov.

Transport and Mobility Dynamics in Soil and Aquatic Systems

The transport and mobility of Fe(III)-DTPA in environmental systems are governed by its high solubility and the persistence of the chelate structure, particularly in the absence of light. In soils, both EDTA and DTPA are known to be persistent researchgate.net. This persistence allows them to remain in the soil solution, enhancing the mobility of the chelated iron.

Model experiments using drainage columns have shown that Fe(III)-DTPA, when applied to soil, can be leached from the root zone researchgate.net. This mobility means that the chelated iron can be transported deeper into the soil profile or potentially reach groundwater. The primary role of the DTPA ligand is to form stable, water-soluble complexes with iron, thereby increasing its concentration and mobility in the soil's aqueous phase frontiersin.org. In soilless culture, the stability of synthetic chelates like Fe-DTPA makes them suitable for maintaining soluble iron concentrations in nutrient solutions lmiab.com. However, this same stability contributes to its potential for transport in aquatic systems if released into the environment.

Interactions with Natural Organic Matter and Mineral Surfaces

The behavior of Fe(III)-DTPA in the environment is further complicated by its interactions with naturally occurring substances.

Natural Organic Matter (NOM): Humic substances, a major component of NOM, are known to interact with iron. Humic acids can form complexes with Fe(III) and act as electron mediators, facilitating redox processes nih.gov. The presence of humic substances in lake water has been a component of studies showing the rapid photodegradation of Fe(III)-DTPA, indicating that these interactions can influence its environmental fate nih.gov. The functional groups within humic substances, such as carboxyl and phenolic groups, have a high capacity for complexation with metal ions, which could lead to competitive interactions with the DTPA ligand for the iron ion researchgate.net.

Mineral Surfaces: The interaction of Fe(III)-DTPA with mineral surfaces like clays (B1170129) is also a significant factor in its environmental mobility. While Fe(III) ions can adsorb onto clay minerals such as kaolinite (B1170537) and montmorillonite, the presence of a strong chelating agent like DTPA is expected to keep the iron in solution, thereby reducing its adsorption to these surfaces researchgate.net. The complexation of Fe(III) by DTPA would compete with the sorption sites on the mineral surfaces. The reduction of structural Fe(III) within clay minerals can alter their surface charge and hydration properties, which could indirectly influence the interaction with charged chelate complexes like Fe(III)-DTPA mdpi.com. However, the primary effect of the chelation is to enhance mobility by preventing the precipitation and adsorption of iron onto soil and sediment particles.

Research into Environmental Remediation Applications (e.g., metal mobilization/immobilization mechanisms)

The strong chelating properties of DTPA make it a candidate for environmental remediation, specifically for the mobilization of heavy metals from contaminated soils, a process often referred to as soil washing.

DTPA has been proven to be a strong and reusable chelating agent capable of extracting heavy metals like lead from contaminated soils nih.gov. The mechanism involves the DTPA in the washing solution forming stable, soluble complexes with the target metal ions, effectively removing them from the soil matrix and transferring them to the aqueous phase for subsequent treatment nih.gov. This process is a form of metal mobilization.

The effectiveness of chelating agents in remediation is also being explored in combination with other technologies. For instance, DTPA-functionalized maghemite nanoparticles have shown high efficiency in extracting toxic metals (Cd, Co, Cu) from contaminated soil leachates nih.gov. In other applications, such as in situ chemical oxidation (ISCO) using Fenton's reagent, the addition of chelating agents is studied for its effect on metal mobilization. Interestingly, one study found that chelating agents like EDTA did not significantly increase the mobilization of metals compared to the treatment with hydrogen peroxide and iron alone, suggesting the primary mobilization was caused by the reactive species generated by the Fenton reaction itself nih.gov. The DTPA soil test itself is a widely used method to assess the bioavailability of micronutrients and heavy metals in soils by extracting them into a solution, demonstrating the fundamental principle of its mobilizing power fao.orgucdavis.edu.

Agricultural and Plant Science Research on Iron Nutrition and Chelate Utilization

Role of Ferric DTPA in Plant Iron Nutrition Research

Ferric DTPA (Fe-DTPA) is a widely used synthetic iron chelate in agriculture and research, particularly for preventing and correcting iron chlorosis (yellowing of leaves due to iron deficiency). Its utility stems from its ability to maintain iron in a soluble, plant-available form over a specific range of pH conditions.

In hydroponic and soilless cultivation, nutrient availability is entirely dependent on the composition of the nutrient solution. Fe-DTPA is one of the most common iron sources for these systems. The primary reason for its widespread use is its stability over a pH range that is optimal for most horticultural crops. Fe-DTPA effectively keeps iron available for plant uptake in nutrient solutions with a pH of up to 7.5. This makes it a more stable and reliable option than other chelates like Fe-EDTA, which loses stability above a pH of about 6.5.

However, research has shown that the optimization of iron delivery using Fe-DTPA requires consideration of other factors. For instance, iron chelates, including Fe-DTPA, can be susceptible to photodegradation. When nutrient solutions are exposed to light, the Fe-DTPA complex can break down, reducing iron availability and potentially leading to iron deficiency symptoms in plants. Studies on lettuce have shown that while DTPA concentrations remain relatively steady in hydroponic systems compared to biodegradable chelates like EDDS, there can be some loss due to plant uptake or photodegradation. Therefore, protecting nutrient reservoirs from light is a key aspect of optimizing Fe-DTPA use.

The effectiveness of an iron chelate is largely determined by its ability to keep iron soluble at the specific pH of the growing medium. Numerous studies have compared the efficacy of Fe-DTPA with other common iron chelates, primarily Fe-EDTA and Fe-EDDHA.

The stability of these chelates is directly linked to pH:

Fe-EDTA is stable in acidic conditions, typically up to a pH of 6.5.

Fe-DTPA is stable in acidic to slightly alkaline conditions, up to a pH of 7.5.

Fe-EDDHA is the most stable chelate, remaining effective in a wide pH range, from 4 to 9, making it suitable for highly alkaline soils.

Comparative studies quantify this difference in efficacy. For example, in a study on Calibrachoa, all three chelates were effective at preventing chlorosis when the media pH was below 6.5. However, as the pH increased, significant differences emerged. At a pH of 7.0 to 7.2, Fe-EDDHA was significantly more effective at preventing chlorosis than both Fe-DTPA and Fe-EDTA. At a pH of 7.6 to 7.8, Fe-EDDHA-treated plants were the least chlorotic, Fe-DTPA-treated plants were intermediate, and Fe-EDTA-treated plants were the most chlorotic. These findings highlight that the additional cost of more stable chelates like Fe-DTPA and Fe-EDDHA is only justified when the growing medium's pH exceeds the stability range of Fe-EDTA.

Below is a data table summarizing the results from a comparative study on Calibrachoa at different pH levels.

Influence on Rhizosphere Chemistry and Nutrient Availability

The introduction of synthetic chelates like Fe-DTPA into the soil or a soilless medium has a significant impact on the chemistry of the rhizosphere. The primary function of Fe-DTPA is to increase the concentration of soluble iron, thereby enhancing its mobility and bioavailability for plant uptake, particularly in alkaline media where iron would otherwise precipitate as insoluble hydroxides.

Advanced Analytical Methodologies for Characterizing Fe Iii Dtpa in Research Matrices

Development of Speciation Analysis Techniques for Complex Environmental and Biological Samples

Speciation analysis, which is the identification and quantification of the different chemical forms of an element, is crucial for understanding the bioavailability, toxicity, and reactivity of Fe(III)-DTPA. In environmental and biological systems, Fe(III)-DTPA can exist in various forms, including the intact complex, dissociated ions, or complexes with other ligands present in the matrix.

The study of these non-covalent interactions and the formation of stable complexes is essential. Advanced spectroscopic techniques such as electrospray ionization mass spectrometry (ESI-MS) and time-resolved laser-induced fluorescence (TRLIF) have been employed to investigate the speciation of metal-DTPA systems. These methods allow for the detailed examination of different species that may exist in solution across a range of pH values, providing insights into the stoichiometry and stability of the complexes formed.

In environmental research, understanding the speciation of Fe(III)-DTPA is critical for assessing its mobility and impact on ecosystems. For instance, the persistence and transformation of Fe(III)-DTPA in different water bodies can be influenced by factors such as pH, the presence of other metal ions, and organic matter. Similarly, in biological research, the speciation of Fe(III)-DTPA within a biological system determines its availability for uptake and its therapeutic or toxic effects.

Quantitative Determination Methods in Research Applications

Accurate quantification of Fe(III)-DTPA is essential for a wide range of research applications, from agricultural studies evaluating its efficacy as a micronutrient fertilizer to pharmaceutical research investigating its role as a chelating agent.

High-Performance Liquid Chromatography (HPLC) and Ion Chromatography are powerful techniques for the separation and quantification of Fe(III)-DTPA. These methods often involve the formation of the stable Fe(III)-DTPA complex prior to analysis, which enhances its detection by UV-Vis spectrophotometry.

Ion-pairing HPLC methods have been successfully developed for the determination of DTPA in various formulations by forming a complex with Fe(III). This approach provides the necessary sensitivity and selectivity for accurate quantification. The chromatographic conditions, such as the mobile phase composition and the type of column, are optimized to achieve good separation of the Fe(III)-DTPA complex from other components in the sample matrix.

Similarly, ion chromatography can be utilized for the separation of metal chelates. The technique separates analytes based on their charge, and by forming the Fe(III)-DTPA complex, its chromatographic behavior can be controlled for effective separation and quantification.

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Ion-Pair HPLC | Reversed-phase C18 | Aqueous buffer with an ion-pairing reagent and an organic modifier | UV-Vis at a specific wavelength for the Fe(III)-DTPA complex | Pharmaceutical formulations | mdpi.com |

| Reversed-Phase LC | Not specified | Ionic strength gradient with a phosphate (B84403) buffer and methanol | UV detection | Pulp and paper mill process and waste waters | nih.gov |

Spectrometric methods are widely used for the quantification of Fe(III)-DTPA, either by measuring the iron content or by directly measuring the absorbance of the complex.

Atomic Absorption Spectrometry (AAS) is a highly sensitive technique for determining the total iron concentration in a sample. researchgate.net In the context of Fe(III)-DTPA analysis, AAS can be used to quantify the amount of iron that is chelated by DTPA. This is often done after a separation step to isolate the Fe(III)-DTPA complex.

UV-Visible (UV-Vis) Spectrophotometry is another common technique for the quantification of Fe(III)-DTPA. The Fe(III)-DTPA complex has a characteristic absorbance spectrum in the UV-Vis region, which can be used for its direct quantification. The formation of the colored complex between Fe(III) and DTPA allows for colorimetric determination. The absorbance is measured at a specific wavelength, and the concentration is determined using a calibration curve. This method is often simple, rapid, and cost-effective.

| Technique | Principle | Wavelength (nm) | Application | Reference |

|---|---|---|---|---|

| Atomic Absorption Spectrometry (AAS) | Measures the absorption of light by free iron atoms in a gaseous state. | 248.3 | Determination of total iron content. | rsc.org |

| UV-Vis Spectrophotometry | Measures the absorbance of the Fe(III)-DTPA complex in solution. | Dependent on the specific complex and pH. | Direct quantification of the Fe(III)-DTPA complex. | youtube.com |

Methodological Advancements for In Situ and Real-Time Monitoring in Research Setups

The development of methods for in situ and real-time monitoring of Fe(III)-DTPA is a significant area of advancement in analytical chemistry. These techniques allow for the dynamic tracking of the complex in its native environment, providing valuable information about its behavior over time.

One promising area is the development of nanosensors for the real-time detection of iron species. For example, nanosensors based on single-walled carbon nanotubes have been developed for the spatiotemporal sensing of Fe(II) and Fe(III) in plants. While not specific to Fe(III)-DTPA, this technology demonstrates the potential for developing targeted sensors for this complex. Such sensors could provide real-time data on the uptake and translocation of Fe(III)-DTPA in agricultural applications.

In-situ spectroscopic techniques , such as attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy and Raman spectroscopy, are also being explored for the real-time monitoring of chemical reactions and species in solution. These techniques could potentially be adapted to monitor the stability and transformations of Fe(III)-DTPA in various research setups without the need for sample extraction and preparation. The ability to monitor the complex in real-time would provide a deeper understanding of its reaction kinetics and interactions in complex systems.

Emerging Research Frontiers and Future Directions in Ferric Dtpa Studies

Integration of Multi-Omics Approaches in Plant-Chelate Interactions

The intricate relationship between plants and iron chelates like Ferric DTPA is being unraveled through the powerful lens of multi-omics. mdpi.comfrontiersin.org This integrated approach, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the molecular mechanisms governing iron uptake, translocation, and utilization in plants. nih.govnih.gov By simultaneously analyzing genes, proteins, and metabolites, scientists can create a comprehensive picture of how plants respond to iron supplementation with chelates. nih.gov

Research has shown that plants have evolved complex strategies to acquire iron, an essential but often poorly available nutrient. plos.orgnih.gov Non-graminaceous plants, for instance, employ a reduction-based strategy where ferric iron (Fe³⁺) at the root surface is reduced to the more soluble ferrous form (Fe²⁺) before being transported into the root cells. nih.govfrontiersin.org Multi-omics studies are elucidating the specific genes and proteins involved in these processes and how they are regulated in response to Ferric DTPA. For example, transcriptomic analysis can identify the upregulation of genes encoding for ferric chelate reductases and ferrous iron transporters when plants are supplied with Ferric DTPA under iron-deficient conditions. mdpi.com

Metabolomic studies complement this by identifying the small molecules, such as organic acids and phenolic compounds, that are secreted by roots to help mobilize iron in the rhizosphere. plos.org The integration of metabolomic and transcriptomic data has revealed that iron deficiency stress triggers significant changes in metabolic pathways, including the synthesis of citrate, which can chelate and transport iron within the plant. mdpi.com A study on tomato plants demonstrated that the form of nitrogen supplied alongside iron can significantly influence the plant's metabolic profile and the expression of iron-uptake-related genes. frontiersin.org Such detailed insights are crucial for optimizing fertilization strategies to improve crop yield and nutritional quality on iron-limited soils. plos.orgfrontiersin.org

Interactive Table: Representative Genes and Metabolites Modulated by Iron Status in Plants

| Category | Molecule Type | Name | Function in Iron Homeostasis | Regulation under Fe Deficiency |

|---|---|---|---|---|

| Gene | Transcript | FRO2 (Ferric Reduction Oxidase 2) | Reduces Fe(III) to Fe(II) at the root surface | Upregulated |

| Gene | Transcript | IRT1 (Iron-Regulated Transporter 1) | Transports Fe(II) across the root cell membrane | Upregulated |

| Metabolite | Organic Acid | Citrate | Intracellular iron transport and chelation | Increased in roots |

| Metabolite | Amino Acid | L-Glutamate | Precursor for chlorophyll (B73375) and other metabolites | Increased in young leaves |

| Protein | Enzyme | H+-ATPase | Acidifies the rhizosphere to increase Fe solubility | Activity Increased |

Advancements in Computational Predictions for Novel Chelate Design and Optimization

The design of new and more efficient chelating agents is undergoing a revolution thanks to advancements in computational chemistry and machine learning. aip.org These in silico strategies allow for the rapid screening and prediction of properties for vast numbers of potential molecules, significantly accelerating the discovery process compared to traditional laboratory synthesis and testing. researchgate.net The goal is to create novel chelates with superior stability, selectivity for specific metal ions like iron, and enhanced bioavailability or biodegradability.

Computational approaches often begin with understanding the fundamental interactions between a metal ion and a ligand. nih.gov Software like Rosetta Design can be used to model protein-metal interactions, and similar principles are applied to design small molecule chelators. nih.gov Machine learning algorithms, particularly deep neural networks, are showing great promise in predicting the stability constants (log K values) of metal-ligand complexes with a high degree of accuracy. aip.org By training these models on large databases of experimentally determined stability constants, researchers can develop predictive tools that guide the design of new ligands with desired metal-binding strengths. aip.org

These computational tools enable the optimization of various molecular features. For example, algorithms can predict how modifications to the ligand's structure will affect its affinity and selectivity for ferric iron over other competing metal ions. aip.orgresearchgate.net This is crucial for applications in agriculture, where a chelate should efficiently deliver iron to the plant without binding essential micronutrients, and in medicine, where chelators must target specific toxic metals. nih.gov Furthermore, machine learning models can be integrated with software that designs ligands from the ground up, paving the way for the creation of entirely novel chelating agents with tailored properties for specific applications. aip.org

Interactive Table: Computational Tools and Methods in Chelate Design

| Technique | Application | Predicted Property | Example Finding |

|---|---|---|---|

| Machine Learning (ML) | Prediction of complex stability | log K (Stability Constant) | ML models can predict log K values with a root mean square error as low as 0.629. aip.org |

| Virtual Screening (VS) | Identification of new chelators | Metal chelation potential | Identified novel compounds with potential for passing the blood-brain barrier. researchgate.net |

| Quantum Chemical Calculations | Analysis of redox properties | Standard Reduction Potential (SRP) | Used to assess the antioxidant or pro-oxidant nature of potential chelators. researchgate.net |

| Molecular Dynamics (MD) | Simulation of complex behavior | Conformational stability | Rationalizes the catalytic efficiency of enzymes by modeling molecular motion. researchgate.net |

Exploration of Ferric DTPA in Other Advanced Material or Catalytic Research Contexts

Beyond its well-established role in agriculture, Ferric DTPA is being explored for its utility in advanced materials and as a catalyst in environmental and industrial processes. Its ability to form stable complexes with iron makes it a valuable component in systems that leverage the redox chemistry of the iron ion.

The chelating properties of DTPA are also being harnessed in materials science. Researchers are creating novel nanocomposites where DTPA is incorporated to create materials with high catalytic activity and stability. nih.gov For instance, a layered double hydroxide (B78521) (LDH) nanocomposite incorporating a DTPA-based polymer was developed as a heterogeneous and recyclable catalyst for the green synthesis of imidazole derivatives. nih.gov The presence of the chelate enhances the material's surface area and thermal stability. nih.gov In the pulp and paper industry, DTPA is used to chelate dissolved ferric ions, which would otherwise catalytically decompose hydrogen peroxide, a key bleaching agent. wikipedia.org This application preserves the efficiency of the bleaching process. wikipedia.org The stable nature of the Ferric DTPA complex is also being investigated for its potential in other fields, such as in contrast agents for magnetic resonance imaging (MRI). mdpi.com

Interactive Table: Catalytic Applications of Ferric DTPA

| Application Area | Process | Role of Ferric DTPA | Key Finding |

|---|---|---|---|

| Water Treatment | UV/Persulfate Oxidation | Catalyst | Significantly improves the degradation rate of pollutants like sulfamethazine. nih.govresearchgate.net |

| Water Treatment | Ozonation | Reactant/Oxidant | Reacts with ozone and OH radicals, contributing to water purification. nih.govresearchgate.net |

| Organic Synthesis | Green Chemistry | Component of a heterogeneous catalyst | Used in a nanocomposite to efficiently synthesize imidazole derivatives. nih.gov |

| Pulp & Paper | Bleaching | Catalyst Deactivator | Sequesters Fe³⁺ ions to prevent the decomposition of hydrogen peroxide. wikipedia.org |

| Heavy Oil Upgrading | Aquathermolysis | Catalyst | Reduces the viscosity of heavy oil, improving its processing. mdpi.com |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing sodium hydrogen ferric DTPA with high reproducibility?

- Methodological Answer : Synthesis involves dissolving DTPA in distilled water under alkaline conditions (pH 8 adjusted with NaOH) to ensure ligand deprotonation and subsequent iron(III) chelation . Stirring during DTPA addition prevents localized precipitation. Post-dissolution, sodium polyacrylate can be incorporated for stabilization, depending on the application . Validate reproducibility by maintaining ionic strength (e.g., 2.0 mol·L⁻¹ NaCF₃SO₃) and documenting pH adjustments to ensure consistent coordination chemistry .

Q. How can researchers determine the purity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantify peaks against a reference standard to assess impurities .

- Complexometric Titration : Use EDTA or other chelators to determine iron content via endpoint detection .

- Elemental Analysis (ICP-MS/AAS) : Confirm stoichiometric ratios of Fe, Na, and other elements .

Cross-validate results with spectroscopic methods (UV-Vis, IR) to identify functional group integrity .

Q. What factors influence the stability of this compound in aqueous solutions, and how can they be controlled?

- Methodological Answer : Stability is pH-dependent; maintain pH >7 to prevent iron hydrolysis. Ionic strength adjustments (e.g., NaCF₃SO₃) enhance thermodynamic stability by reducing competitive ligand interactions . Monitor temperature (avoid >40°C) and exclude redox-active contaminants (e.g., Mn²⁺, Cu²⁺) that destabilize the complex .

Advanced Research Questions

Q. How do thermodynamic parameters (e.g., stability constants, acid dissociation constants) for this compound compare across ionic strengths, and what implications do these have for industrial applications?

- Methodological Answer : Measure stability constants (logβ) via potentiometric titration under varying ionic strengths (e.g., 0.1–2.0 mol·L⁻¹). Compare with literature data for lanthanide-DTPA complexes to identify trends in metal-ligand affinity . For industrial use (e.g., wastewater treatment), higher ionic strength may reduce chelation efficiency, necessitating compensatory ligand concentrations .

Q. How can researchers resolve contradictions in reported stability constants for this compound across studies?

- Methodological Answer :

- Replicate Experiments : Standardize conditions (pH, ionic strength, temperature) to isolate variables .

- Statistical Meta-Analysis : Apply regression models to historical data, identifying outliers or methodological biases (e.g., buffer selection affecting metal speciation) .

- Cross-Technique Validation : Compare results from potentiometry, spectroscopy, and calorimetry to confirm consistency .

Q. What advanced methodologies can differentiate this compound’s chelation efficiency from derivatives like DTPMPA in complex matrices?

- Methodological Answer :

- Competitive Ligand Titration : Introduce competing metals (e.g., Ca²⁺, Mg²⁺) and quantify residual Fe³⁺ via ICP-MS .

- Kinetic Studies : Measure ligand exchange rates under simulated environmental conditions (e.g., high H₂O₂ concentrations) to assess oxidative stability .

- Computational Modeling : Use density functional theory (DFT) to predict binding energies and compare with experimental data .

Q. How can researchers optimize this compound for use in radiolabeling applications (e.g., ^111In or ^68Ga labeling)?

- Methodological Answer :

- Buffer Selection : Use weakly coordinating buffers (HEPES/MES, pH 5–6) to prevent competition with radiometals .

- Ligand-to-Metal Ratio : Optimize molar ratios (e.g., 2:1 DTPA:metal) to minimize free radiometal contamination .

- Quality Control : Validate labeling efficiency via radio-TLC or size-exclusion chromatography .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.